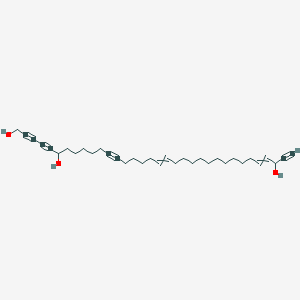
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol is a complex organic compound with the molecular formula C34H50O3. It is characterized by its multiple double and triple bonds, as well as hydroxyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol typically involves multi-step organic reactionsThe hydroxyl groups are then added via hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale organic synthesis techniques, including the use of catalysts to facilitate the formation of multiple bonds and functional groups .
Chemical Reactions Analysis
Types of Reactions
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert triple bonds to double bonds or single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in the formation of ethers or esters .
Scientific Research Applications
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of multiple bonds and functional groups in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol involves its interaction with molecular targets through its multiple bonds and hydroxyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Tetratriacontane: A similar compound with a simpler structure, lacking the multiple bonds and hydroxyl groups.
Octatriacontane: Another long-chain hydrocarbon with a different arrangement of bonds and functional groups.
Uniqueness
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol is unique due to its combination of multiple double and triple bonds along with hydroxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
115276-19-2 |
|---|---|
Molecular Formula |
C34H50O3 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
tetratriaconta-18,30-dien-2,4,12,33-tetrayne-1,6,32-triol |
InChI |
InChI=1S/C34H50O3/c1-2-33(36)29-25-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-26-30-34(37)31-27-24-28-32-35/h1,3,5,25,29,33-37H,4,6-14,16,18-23,26,30,32H2 |
InChI Key |
QAEYNJCMUKOCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C=CCCCCCCCCCCC=CCCCCC#CCCCCCC(C#CC#CCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


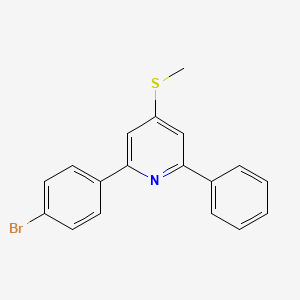
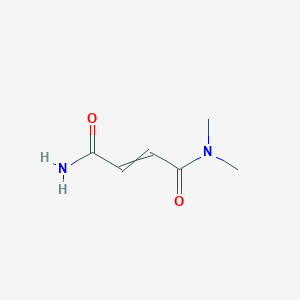
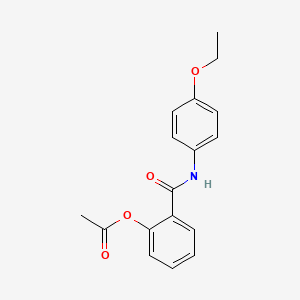
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
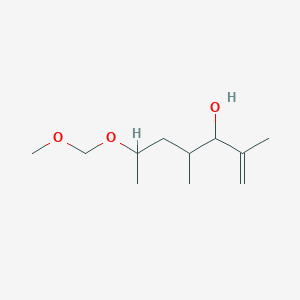
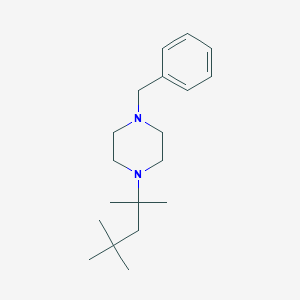
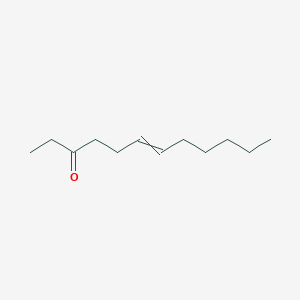


![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
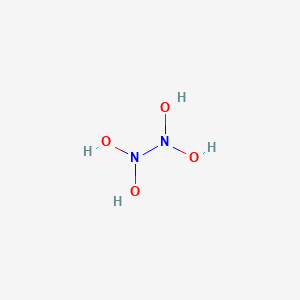

![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)

